![molecular formula C18H19NO B1293303 3-Azetidinomethyl-3'-methylbenzophenone CAS No. 898771-22-7](/img/structure/B1293303.png)
3-Azetidinomethyl-3'-methylbenzophenone
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Overview
Description
Synthesis Analysis
The synthesis of azetidinone derivatives is a topic of interest due to their potential applications. For instance, the paper titled "Chemoselective electrolytic chlorination of methyl group of 3-methyl-3-butenoate moiety of thiazoline-azetidinone homologues" discusses the chemoselective electrochlorination of the methyl group on the 3-methyl-3-butenoate moiety of thiazoline-azetidinone derivatives . This process is performed in a dichloromethane-water-sodium chloride-sulfuric acid system, using either platinum or carbon electrodes. The amount of electricity and the concentration of chloride ions in the media are adjusted to achieve the desired chlorination .
Molecular Structure Analysis
The molecular structure of azetidinone derivatives is crucial for understanding their chemical behavior. The paper "Synthesis and x-ray structural investigation of 1-(4-Methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinones" provides an X-ray diffraction analysis of the trans- and cis-isomers of a specific azetidinone derivative . The compound was found to crystallize in a monoclinic system, and the structure was solved by direct methods and refined to a high degree of accuracy. The solid-state structure was also compared with the structure found from NMR studies in solution .
Chemical Reactions Analysis
The chemical reactions involving azetidinone derivatives can be complex and varied. While the papers provided do not detail reactions specific to 3-Azetidinomethyl-3'-methylbenzophenone, they do indicate that azetidinone derivatives can undergo selective chlorination . This suggests that the compound may also be amenable to similar reactions, which could be useful in further functionalization or in the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidinone derivatives are not explicitly discussed in the provided papers. However, the X-ray structural investigation gives some insight into the solid-state properties of these compounds, such as their crystalline structure and the accuracy to which these structures can be determined . These properties are essential for understanding the reactivity and potential applications of azetidinone derivatives, including 3-Azetidinomethyl-3'-methylbenzophenone.
properties
IUPAC Name |
[3-(azetidin-1-ylmethyl)phenyl]-(3-methylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-14-5-2-7-16(11-14)18(20)17-8-3-6-15(12-17)13-19-9-4-10-19/h2-3,5-8,11-12H,4,9-10,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIOZHSWLALCNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC=CC(=C2)CN3CCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643237 |
Source
|
Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(3-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azetidinomethyl-3'-methylbenzophenone | |
CAS RN |
898771-22-7 |
Source
|
Record name | Methanone, [3-(1-azetidinylmethyl)phenyl](3-methylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898771-22-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(3-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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